3,4-Dimethoxyphenyl acetate
CAS No.:
Cat. No.: VC13803212
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O4 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | (3,4-dimethoxyphenyl) acetate |
| Standard InChI | InChI=1S/C10H12O4/c1-7(11)14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 |
| Standard InChI Key | DIACJRUBBJMNFI-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC(=C(C=C1)OC)OC |
| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)OC)OC |
Introduction
Chemical Identity and Structural Properties
3,4-Dimethoxyphenyl acetate (CAS: 14617-41-5) is formally identified as an acetate ester derived from 3,4-dimethoxyphenethyl alcohol. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . The compound’s structure comprises a phenethyl backbone featuring two methoxy groups (-OCH₃) at the 3- and 4-positions of the aromatic ring, coupled with an acetate ester moiety at the terminal ethyl group.
Table 1: Key Physicochemical Properties of 3,4-Dimethoxyphenyl Acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₄ | |
| Molecular Weight | 224.25 g/mol | |
| Synonyms | 3,4-Dimethoxyphenethyl acetate | |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in organic solvents |
The absence of reported boiling or melting points in literature suggests that experimental data for this compound remains limited, emphasizing the need for further characterization .
Synthesis and Chemical Reactivity
The synthesis of 3,4-dimethoxyphenyl acetate typically involves esterification reactions starting from 3,4-dimethoxyphenethyl alcohol. A common approach employs acetic anhydride or acetyl chloride in the presence of a catalyst, such as dimethylaminopyridine (DMAP), to facilitate acetylation . For instance, a modified procedure derived from Shulgin’s synthesis of DMPEA could be adapted:
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Starting Material: 3,4-Dimethoxybenzaldehyde (veratraldehyde) is reduced to 3,4-dimethoxyphenethyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
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Acetylation: The alcohol is treated with acetic anhydride in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by DMAP, to yield the acetate ester .
This method aligns with protocols observed in analogous compounds, where EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP are employed to activate carboxylic acids for esterification . The reaction typically proceeds at 0°C to room temperature over 24 hours, achieving moderate to high yields (e.g., 76% as reported in similar syntheses) .
Applications in Pharmaceutical Chemistry
The primary utility of 3,4-dimethoxyphenyl acetate lies in its role as a synthetic intermediate. Examples include:
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Bevantolol Synthesis: Derivatives of DMPEA are utilized in producing cardiovascular agents like bevantolol, a β₁-selective adrenergic receptor blocker .
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Prodrug Development: Esterification is a common strategy to improve the delivery of phenolic drugs, as seen in aspirin (acetylsalicylic acid). Similar approaches could apply to 3,4-dimethoxyphenyl derivatives .
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